Receptor Binding Affinity: Argipressin Acetate vs. Desmopressin V2 Receptor Engagement
Argipressin acetate exhibits high-affinity binding across all vasopressin receptor subtypes, with a Kd of 1.31 nM for V1a in rat aortic smooth muscle cells . In contrast, desmopressin demonstrates a markedly different binding profile with Ki values of 62.4 nM for V1a, 5.8 nM for V1b, and 23.3 nM for V2 in human receptors [1]. This represents a 47.6-fold lower V1a binding affinity for desmopressin relative to the reported V1a Kd of argipressin, underscoring fundamental differences in receptor engagement that preclude functional equivalence in experimental systems requiring pan-receptor activation.
| Evidence Dimension | Vasopressin receptor binding affinity |
|---|---|
| Target Compound Data | V1a Kd = 1.31 nM (rat A7r5 aortic smooth muscle cells) |
| Comparator Or Baseline | Desmopressin: V1a Ki = 62.4 nM, V1b Ki = 5.8 nM, V2 Ki = 23.3 nM (human receptors) |
| Quantified Difference | 47.6-fold lower V1a binding affinity for desmopressin; desmopressin shows predominant V2/V1b bias |
| Conditions | Target compound: A7r5 rat aortic smooth muscle cell binding assay; Comparator: human receptor binding assays |
Why This Matters
Researchers requiring the endogenous-like, non-selective vasopressin receptor activation profile must select argipressin acetate rather than the V2-biased analog desmopressin, as the latter fails to recapitulate the full spectrum of vasopressin receptor pharmacology.
- [1] Glpbio. Desmopressin (trifluoroacetate salt) product datasheet. Ki values for human V1a, V1b, and V2 receptors: 62.4, 5.8, and 23.3 nM, respectively. View Source
